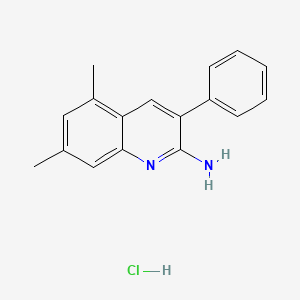

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride

Description

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is a quinoline derivative characterized by an amino group at position 2, methyl groups at positions 5 and 7, and a phenyl substituent at position 3. Quinoline derivatives are widely studied for their pharmacological and biochemical properties, particularly in drug discovery and enzyme inhibition.

Properties

CAS No. |

1171149-10-2 |

|---|---|

Molecular Formula |

C17H17ClN2 |

Molecular Weight |

284.8 g/mol |

IUPAC Name |

5,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C17H16N2.ClH/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11;/h3-10H,1-2H3,(H2,18,19);1H |

InChI Key |

RFKOFNATNMIZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Pictet–Spengler Reaction

The Pictet–Spengler reaction is a well-established method for synthesizing quinoline derivatives. This method typically involves:

- Reagents : An aminoquinoline and an aldehyde.

- Conditions : The reaction is conducted in a strong acidic medium, often requiring elevated temperatures.

- Mix the aminoquinoline with the aromatic aldehyde in a suitable solvent.

- Heat the mixture under reflux for several hours.

- Isolate the product through crystallization or chromatography.

This method has been noted for its effectiveness in yielding high-purity products, although it may present limitations regarding the choice of aldehydes used due to steric hindrance or reactivity issues.

One-Pot Synthesis

A one-pot synthesis approach simplifies the process by combining multiple steps into a single reaction vessel. This method can be particularly efficient for synthesizing halogenated derivatives.

- Start with 2-amino-3-methylbenzoic acid and react it with bis(trichloromethyl) carbonate to form an intermediate.

- Conduct aminolysis using aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

- Finally, introduce N-chlorosuccinimide (or other halogenating agents) to obtain the desired halogenated product.

This method is advantageous due to its reduced reaction time and improved operational simplicity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are another common approach for synthesizing quinoline derivatives.

- Aniline or its derivatives act as nucleophiles and react with electrophilic quinoline intermediates.

- The reaction conditions, such as solvent choice and temperature, are optimized to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of quinoline compounds, including 2-aminoquinoline derivatives like 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride, exhibit notable anticancer properties. A study demonstrated that certain derivatives were tested against various human cancer cell lines, such as A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The compound with an o-chloro substitution on the phenyl ring showed an IC50 value of 5.6 mM against the A-549 cell line, indicating its potential as an effective anticancer agent compared to doxorubicin .

Antimicrobial Properties

The antibacterial activity of quinoline derivatives has been extensively documented. For instance, compounds similar to 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride have been tested against Gram-positive and Gram-negative bacteria. One derivative exhibited significant activity against multiple strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Neuroprotective Applications

Inhibition of Neuronal Nitric Oxide Synthase

Inhibition of neuronal nitric oxide synthase (nNOS) is a promising strategy for treating neurodegenerative disorders. Research on 7-phenyl-2-aminoquinoline derivatives has shown that they can selectively inhibit nNOS with encouraging results in both rat and human models. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance selectivity and potency against nNOS . This highlights the potential for 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride in developing treatments for conditions like Alzheimer's disease.

Antiviral Activity

Recent studies have identified quinoline analogues as potential antiviral agents. For example, a series of novel quinoline analogues were found to exhibit potent antiviral activity against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The optimization of the quinoline scaffold led to compounds that effectively inhibited viral replication in vitro . This suggests that 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride could be explored further for its antiviral properties.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives are also being investigated for their roles in material science, particularly in organic electronics. Their unique electronic properties make them suitable candidates for use as electron carriers in OLEDs. The incorporation of such compounds into device architectures could enhance performance metrics like efficiency and stability .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and influencing various cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-amino-5,7-dimethyl-3-phenylquinoline hydrochloride with two structurally related quinoline derivatives from the evidence:

<sup>a</sup> LogP values estimated based on structural similarity to .

Key Observations:

The hydrazino derivative has a higher molecular weight (299.80) due to the additional nitrogen atom in the hydrazine group.

Lipophilicity (LogP) :

- The phenyl group in the target and ’s compound contributes to similar LogP values (~5.38), suggesting comparable membrane permeability.

- The trimethyl analog likely has lower LogP due to the absence of a phenyl group, favoring aqueous solubility.

Methyl group positioning (5,7 vs. 6,7) influences steric effects and receptor compatibility.

2-Amino-3,5,7-trimethylquinoline HCl :

- Applications : Primarily used in chemical synthesis and as a building block for heterocyclic compounds. Its compact structure may suit applications requiring small-molecule inhibitors or fluorescent probes.

2-Hydrazino-6,7-dimethyl-3-phenylquinoline HCl :

- Applications: The hydrazino group enables conjugation reactions (e.g., with carbonyl compounds), making it valuable in biochemical assays or drug-delivery systems.

- Research Findings : Similar LogP to the target suggests comparable bioavailability, but steric hindrance from 6,7-dimethyl groups may limit binding to certain enzyme pockets.

Biological Activity

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 284.78 g/mol

- Structure : It features a quinoline ring system with amino and methyl substituents that enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride exhibits various biological activities, particularly as an antimicrobial agent. Its effectiveness against different bacterial strains has been documented, alongside studies exploring its cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against a range of bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Agents |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 64 μg/mL | More effective than ampicillin |

| Escherichia coli (E. coli) | 128 μg/mL | Comparable to gentamicin |

| Bacillus subtilis (B. subtilis) | >256 μg/mL | Less effective than standard drugs |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL | Less effective than standard drugs |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL | Less effective than standard drugs |

The compound demonstrated strong inhibitory effects against S. aureus, while showing moderate activity against E. coli and weak activity against Gram-positive bacteria like B. subtilis and MRSA .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines (RAW 264.7) revealed the following results:

| Compound | IC (μg/mL) |

|---|---|

| 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride | 98.2 |

| Standard Drug (Ampicillin) | Similar to compound |

| Standard Drug (Gentamicin) | Similar to compound |

These findings indicate that while the compound exhibits antibacterial properties, it maintains a relatively low level of cytotoxicity, suggesting a favorable safety profile for further development as an antibacterial agent .

The biological activity of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is largely attributed to its interaction with specific molecular targets within bacterial cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and proliferation.

- DNA Interaction : Preliminary studies suggest potential binding to DNA or interference with DNA replication processes.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, affecting cellular responses to infection.

Study on Antibacterial Efficacy

A study conducted by researchers synthesized a series of quinoline derivatives, including 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride, and evaluated their antibacterial activities through agar diffusion methods against various strains including MRSA and E. coli. The results showed that structural modifications significantly influenced antibacterial potency, with this compound exhibiting one of the highest efficacies against S. aureus compared to other synthesized derivatives .

Toxicological Evaluation

Another research effort focused on the toxicological profile of the compound revealed that it exhibited low cytotoxicity in mammalian cell lines at concentrations that were effective against bacterial strains. This suggests that it could be developed into a safer alternative for treating infections without significant toxicity to human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.